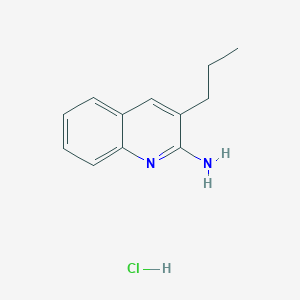

2-Amino-3-propylquinoline hydrochloride

説明

Foundational Significance of the Quinoline (B57606) Heterocyclic System in Chemical Research

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a bicyclic aromatic heterocycle that has captivated chemists for over a century. Its unique electronic structure and the ability to undergo a variety of chemical transformations make it a versatile building block in organic synthesis. The presence of the nitrogen atom in the heterocyclic ring imparts distinct properties to the molecule, influencing its reactivity, basicity, and potential for intermolecular interactions. This has led to the discovery and development of a multitude of quinoline-based compounds with diverse applications.

Contextual Overview of 2-Aminoquinoline (B145021) Derivatives in Contemporary Organic Chemistry

Within the extensive family of quinoline derivatives, 2-aminoquinolines represent a particularly significant subclass. The presence of an amino group at the 2-position of the quinoline ring system dramatically influences the molecule's electronic properties and reactivity. This amino group can act as a nucleophile, a directing group in electrophilic substitution reactions, and a site for further functionalization, making 2-aminoquinolines valuable intermediates in the synthesis of more complex molecules. A wide array of synthetic methodologies have been developed for the preparation of 2-aminoquinolines, reflecting their importance in modern organic chemistry. benthamdirect.comresearchgate.net

Delineation of Research Focus on 2-Amino-3-propylquinoline (B14852020) Hydrochloride within Broader Quinoline Studies

While the broader class of 2-aminoquinolines has been extensively studied, specific derivatives such as 2-Amino-3-propylquinoline hydrochloride have received less focused attention in publicly available scientific literature. This article aims to collate and present the available information on this specific compound, placing it within the larger framework of 2-amino-3-alkylquinoline research. By examining its synthesis, properties, and reactivity in the context of its chemical relatives, a clearer picture of its scientific relevance can be established. Due to a scarcity of specific data for 2-Amino-3-propylquinoline hydrochloride, some discussions will necessarily draw upon the general characteristics of the 2-amino-3-alkylquinoline class of compounds.

特性

CAS番号 |

1171714-91-2 |

|---|---|

分子式 |

C12H15ClN2 |

分子量 |

222.71 g/mol |

IUPAC名 |

3-propylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13;/h3-4,6-8H,2,5H2,1H3,(H2,13,14);1H |

InChIキー |

SABXLZSDBCJLCY-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC2=CC=CC=C2N=C1N.Cl |

製品の起源 |

United States |

Synthetic Methodologies for 2 Amino 3 Propylquinoline Hydrochloride and Analogous Quinoline Systems

Classical Annulation Reactions in Quinoline (B57606) Synthesis

The construction of the quinoline ring system has long been dominated by a set of powerful annulation reactions, each named after its discoverers. These methods, while foundational, often require harsh conditions but remain integral to heterocyclic chemistry.

Modified Skraup-Doebner-Miller Reaction Approaches

The Doebner-Miller reaction, an extension of the Skraup synthesis, is a cornerstone in quinoline preparation. wikipedia.orgnih.gov It traditionally involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under strong acidic conditions. iipseries.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The α,β-unsaturated carbonyl component can be prepared in situ from two carbonyl compounds through an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org

The mechanism of this reaction is a subject of considerable debate. wikipedia.org One proposed pathway involves a conjugate addition of the aniline to the α,β-unsaturated ketone. nih.gov However, a more recent study based on carbon isotope scrambling experiments suggests a complex fragmentation-recombination mechanism. nih.gov In this proposed pathway, the aniline first undergoes a reversible conjugate addition to the enol. This intermediate then fragments into an imine and a saturated ketone, which subsequently recombine to form the quinoline product after a series of condensation, cyclization, and elimination steps. wikipedia.org

For the synthesis of a 2-amino-3-propylquinoline (B14852020) system, this method is not direct. The aniline serves as the precursor to the benzene (B151609) portion of the quinoline ring. Therefore, introducing a primary amino group at the C-2 position would necessitate a starting material other than a simple aniline or require subsequent functionalization steps. The 3-propyl substituent would originate from an appropriately substituted α,β-unsaturated carbonyl compound, such as 2-propylacrolein.

| Aspect | Description | Relevance to 2-Amino-3-propylquinoline |

|---|---|---|

| Reactants | Aniline and an α,β-unsaturated carbonyl compound. iipseries.org | Requires a modified aniline or subsequent amination to install the 2-amino group. The 3-propyl group would derive from the unsaturated carbonyl. |

| Conditions | Typically harsh, involving strong Brønsted or Lewis acids. wikipedia.org | Substrate scope can be limited by the reaction conditions. |

| Mechanism | Complex and debated; may involve a fragmentation-recombination pathway. nih.gov | Understanding the mechanism is key to predicting regiochemical outcomes with substituted precursors. |

Friedländer Condensation and Its Mechanistic Variants

The Friedländer synthesis is one of the most direct and versatile methods for preparing substituted quinolines. nih.gov The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a ketone or aldehyde). wikipedia.orgjk-sci.com This process can be catalyzed by acids or bases. wikipedia.orgjk-sci.com

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration via imine formation to yield the quinoline. wikipedia.org The second, alternative mechanism begins with the formation of a Schiff base between the 2-amino group and the carbonyl partner, which then undergoes an intramolecular aldol condensation and subsequent dehydration. wikipedia.org A significant challenge of the classical Friedländer synthesis is the limited commercial availability of the required 2-aminobenzaldehyde (B1207257) derivatives. nih.gov To address this, a domino reaction involving the in-situ reduction of 2-nitrobenzaldehydes has been developed. nih.gov

This methodology is highly applicable to the synthesis of 2-amino-3-propylquinoline. By utilizing a 2-aminobenzonitrile (B23959) as the aromatic precursor and 2-pentanone as the active methylene (B1212753) component, a direct condensation and cyclization can furnish the desired 2-amino-3-propylquinoline skeleton. The reaction's versatility is enhanced by the wide array of catalysts that can be employed, including traditional acids and bases as well as various Lewis acids. wikipedia.org

Gould-Jacobs Synthesis and Related Thermal Cyclizations

The Gould-Jacobs reaction is a multi-step synthesis that typically yields 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The resulting anilidomethylenemalonic ester intermediate is then subjected to thermal cyclization at high temperatures (often exceeding 250 °C) to form the quinoline ring. wikipedia.orgmdpi.com Subsequent saponification of the ester and decarboxylation yields the 4-hydroxyquinoline. wikipedia.org

The mechanism commences with a nucleophilic attack by the aniline's nitrogen on the malonic ester derivative, leading to the condensation product. wikipedia.org The key step is a 6-electron electrocyclic reaction upon heating, which closes the ring, followed by the elimination of an alcohol molecule. wikipedia.org The high temperatures required for the cyclization step can be a significant drawback, potentially leading to product decomposition. mdpi.com Microwave irradiation has been explored as a way to improve yields and reduce reaction times. ablelab.eu

Synthesizing 2-amino-3-propylquinoline via the traditional Gould-Jacobs pathway is not straightforward. The reaction is designed to produce 4-hydroxyquinolines, and the substitution pattern is dictated by the malonic ester, which provides the C-2, C-3, and C-4 atoms. Significant modifications to the standard starting materials would be necessary to incorporate a 2-amino and a 3-propyl group.

Conrad-Limpach and Combes Synthetic Strategies

The Conrad-Limpach and Combes syntheses are related classical methods that utilize anilines as starting materials. The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds through a Schiff base intermediate and, upon heating, cyclizes to form 4-hydroxyquinoline derivatives (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.orgjptcp.com The reaction conditions, particularly temperature, are crucial. Lower temperatures favor the formation of a β-amino acrylate (B77674) (via reaction at the keto group), which cyclizes to the 4-hydroxyquinoline. quimicaorganica.org In a variation known as the Knorr quinoline synthesis, higher temperatures cause the aniline to react at the ester group, ultimately leading to 2-hydroxyquinolines. wikipedia.org

The Combes synthesis employs the condensation of an aniline with a β-diketone under acidic conditions. jptcp.com This method typically yields 2,4-disubstituted quinolines. The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed electrophilic ring closure onto the aniline ring, followed by dehydration to form the aromatic quinoline. researchgate.net

For the specific target of 2-amino-3-propylquinoline, both methods present challenges. The Conrad-Limpach synthesis is geared towards producing hydroxyquinolines at the 2- or 4-position. The Combes synthesis, while allowing for substitution at C-2 and C-4, does not inherently introduce a primary amino group at the 2-position using standard precursors.

| Reaction Name | Key Reactants | Primary Product Type | Applicability to 2-Amino-3-propylquinoline |

|---|---|---|---|

| Friedländer | 2-Aminoaryl ketone/aldehyde + Active methylene compound. wikipedia.org | 2,3-Disubstituted quinolines. nih.gov | High; direct route using 2-aminobenzonitrile and 2-pentanone. |

| Gould-Jacobs | Aniline + Alkoxymethylenemalonate. wikipedia.org | 4-Hydroxyquinolines. mdpi.com | Low; requires significant modification of starting materials. |

| Conrad-Limpach | Aniline + β-Ketoester. wikipedia.org | 4-Hydroxyquinolines. wikipedia.org | Low; not suited for 2-amino substitution. |

| Combes | Aniline + β-Diketone. jptcp.com | 2,4-Disubstituted quinolines. researchgate.net | Low; does not directly yield a 2-amino substituent. |

Modern Catalytic Approaches for Quinolone Ring Formation

The development of transition-metal-catalyzed reactions has revolutionized the synthesis of heterocyclic compounds, including quinolines. These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for ring construction compared to their classical counterparts. researchgate.net

C-H Activation and Direct Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more direct route to complex molecules by avoiding pre-functionalized starting materials. nih.gov In the context of quinoline chemistry, site-selective C-H functionalization is a significant challenge due to the presence of multiple C-H bonds. researchgate.netnih.gov However, recent advancements have enabled the regioselective introduction of substituents, particularly at the C3 position, which is crucial for synthesizing analogs of 2-Amino-3-propylquinoline hydrochloride.

Transition-metal catalysis is a primary approach for achieving C-H activation. mdpi.com Various strategies have been developed to control the regioselectivity, including the use of directing groups or leveraging the intrinsic electronic properties of the quinoline ring. polyu.edu.hk For instance, a nickel-catalyzed method has been reported for the exclusive C3-selective functionalization of unactivated quinolines with a variety of electrophiles at room temperature. polyu.edu.hk This method is proposed to proceed through the formation of a 1,4-dihydroquinoline (B1252258) intermediate, which then undergoes nucleophilic attack. polyu.edu.hk Similarly, gold-catalyzed C3-H functionalization of quinoline N-oxides has been demonstrated, allowing for C-C and C-N bond formation with high selectivity. researchgate.net

Redox-neutral and transition-metal-free conditions have also been successfully employed for the direct C3-H alkylation and alkenylation of quinolines. One such method involves a three-step, one-pot sequence of 1,4-dearomative addition, functionalization at C3, and subsequent elimination or transalkylation to yield 3-alkylated/alkenylated quinolines with high regio- and stereoselectivity. nih.gov The presence of a carbonyl group in the resulting products allows for further synthetic modifications, expanding the accessible chemical space. nih.gov

The table below summarizes selected C-H activation strategies for the functionalization of quinoline systems.

| Catalyst/Reagent System | Position | Type of Functionalization | Key Features |

| Nickel Catalyst | C3 | Thioetherification, alkylation, arylation, acylation, phosphorylation | Room temperature, directing-group-free, exclusive C3 selectivity. polyu.edu.hk |

| Gold Catalyst | C3 | C-C and C-N coupling with indoles and anilines | Highly selective, redox-neutral, uses quinoline N-oxides. researchgate.net |

| Transition-Metal-Free | C3 | Alkylation and Alkenylation with enones | Redox-neutral, high regio- and stereoselectivity, one-pot sequence. nih.gov |

| Palladium Acetate | C2 | Heteroarylation of quinoline N-oxides with indoles | Selective C-H functionalization at the C3 position of the indole. nih.gov |

| Copper Bromide | C2 | Carbamoylation of quinoline N-oxides | Uses hydrazinecarboxamides as the carbamoyl (B1232498) source. nih.gov |

These methodologies represent significant progress in the direct and efficient synthesis of functionalized quinolines, providing valuable tools for accessing complex derivatives like 2-Amino-3-propylquinoline hydrochloride.

Organocatalytic and Metal-Free Synthetic Protocols

In the quest for more sustainable and cost-effective synthetic methods, organocatalytic and metal-free approaches to quinoline synthesis have gained considerable traction. These strategies avoid the use of often toxic and expensive transition metals, aligning with the principles of green chemistry. mdpi.comnih.gov

A variety of metal-free protocols have been developed for the synthesis of 3-substituted quinolines. For example, a method involving the formal [4+2] annulation of anthranils and enaminones has been reported to produce 3-acylquinolines in high yields. mdpi.com This reaction is promoted by methanesulfonic acid (MSA) and sodium iodide (NaI), highlighting the role of simple reagents in facilitating complex transformations. mdpi.com Another approach utilizes an N-bromosuccinimide (NBS)-mediated radical reaction of propenoates to generate 3-substituted quinolines. nih.gov The proposed mechanism involves a visible light-promoted formation of a bromine radical, which initiates a cyclization cascade. nih.gov

The synthesis of 2-aminoquinolines, the core scaffold of the target compound, has also been achieved under metal-free conditions. A one-pot reaction of quinoline-N-oxides with various amines using triflic anhydride (B1165640) as an activating agent provides a straightforward route to 2- and 1-aminoquinolines and isoquinolines at room temperature. nih.gov This method offers good yields and avoids the harsh conditions associated with classical methods like the Chichibabin reaction. nih.gov Furthermore, benzyne (B1209423) chemistry has been employed for the metal-free synthesis of 3-aryl-2-substituted quinolines through a 1,3-dipolar cycloaddition reaction of arynes with quinoline N-oxides. acs.org

The following table details examples of metal-free synthetic protocols for quinoline derivatives.

| Reagents/Conditions | Starting Materials | Product Type | Key Features |

| Methanesulfonic acid (MSA), Sodium Iodide (NaI) | Anthranils, Enaminones | 3-Acylquinolines | High yields, broad substrate scope, easy operation. mdpi.com |

| N-bromosuccinimide (NBS), Visible Light | Propenoates | 3-Substituted Quinolines | Radical-promoted cyclization, fair to good yields. nih.gov |

| Triflic Anhydride | Quinoline-N-oxides, Amines | 2-Aminoquinolines | Metal-free, room temperature, one-pot reaction. nih.gov |

| ortho-(trimethylsilyl)aryltriflates, KF | Quinoline N-oxides | 3-(2-hydroxyaryl)quinolines | Benzyne chemistry, proceeds at room temperature. acs.org |

| Iodide Catalysis | 2-methylbenzothiazoles, 2-styrylanilines | Functionalized Quinolines | C(sp3)–H bond functionalization, tandem cyclization. nih.gov |

These organocatalytic and metal-free strategies provide efficient and environmentally benign alternatives for the synthesis of a wide range of substituted quinolines, including precursors for 2-Amino-3-propylquinoline hydrochloride.

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles to the synthesis of quinolines is a growing area of research, aimed at reducing the environmental impact of chemical processes. This involves the use of alternative energy sources, solvent-free conditions, and catalytic methods that are both efficient and sustainable. ijpsjournal.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a popular technique for the synthesis of heterocyclic compounds, including quinolines. eurekaselect.comnih.gov The use of microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govmdpi.com

Several classical quinoline syntheses have been adapted for microwave conditions. For example, the Skraup synthesis, which traditionally requires harsh conditions, has been performed under microwave irradiation, leading to a significant reduction in reaction time. nih.govmdpi.com Similarly, microwave heating has been applied to the Friedländer synthesis, providing a single-step, catalyst-free conversion to 8-hydroxyquinolines with improved yields over conventional methods. nih.gov One-pot, three-component procedures under microwave irradiation have also been developed for the synthesis of complex quinoline-based hybrids, demonstrating the efficiency of this technique for building molecular complexity. nih.govunf.edu

The table below presents a comparison of microwave-assisted versus conventional heating for selected quinoline syntheses.

| Quinoline Synthesis Method | Conventional Heating | Microwave-Assisted | Reference |

| Skraup Synthesis (7-amino-8-methylquinoline) | 3 hours, 65% yield | 15 minutes, 60% yield | nih.gov |

| Friedländer Synthesis (8-hydroxyquinolines) | Lower yield (e.g., 34%) | Higher yield (e.g., 72%) | nih.gov |

| Three-component synthesis of dihydropyridopyrimidines | N/A | 8 minutes, 68-82% yield | nih.gov |

| Trifluoromethanesulfonamide-mediated olefination | N/A | Rapid and efficient | nih.gov |

The data clearly indicates that microwave-assisted synthesis offers significant advantages in terms of reaction speed and efficiency for the production of quinoline derivatives.

Solvent-Free Reaction Conditions and Solid-Phase Syntheses

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-phase, reaction conditions can lead to reduced waste, easier product isolation, and lower environmental impact. ijpsjournal.com

Several quinoline synthesis methods have been successfully performed under solvent-free conditions. For instance, a modified Friedländer quinoline synthesis using 2-aminobenzyl alcohols and ketones has been catalyzed by iridium complexes without any solvent, affording good yields of the corresponding quinoline derivatives. researchgate.net Nanocatalysts have also been employed for the solvent-free, multi-component synthesis of benzo-[h]quinoline-4-carboxylic acid derivatives, resulting in high yields and short reaction times. nih.gov

Solid supports can also facilitate reactions by simplifying work-up procedures. In some microwave-assisted syntheses of quinoline derivatives, reagents have been adsorbed onto silica (B1680970) gel, leading to improved reaction yields and significantly shorter reaction times. nih.gov These solvent-free and solid-phase methodologies offer practical and environmentally friendly alternatives for the synthesis of quinoline systems.

Photocatalytic and Biocatalytic Transformations

Photocatalysis and biocatalysis represent cutting-edge approaches in green chemistry, utilizing light energy or enzymes, respectively, to drive chemical reactions under mild conditions. ijpsjournal.com

Visible-light photocatalysis has been successfully applied to quinoline synthesis. For instance, a dual-catalyst system comprising a photocatalyst and a proton reduction cocatalyst has been used to synthesize quinolines from N-alkyl anilines or anilines and aldehydes under oxidant-free conditions. nih.gov Another photocatalytic method enables the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides in high yield with low catalyst loading, offering a highly atom-economical and greener alternative to conventional methods. rsc.org Iron-catalyzed, visible-light-driven decarboxylations have also been used for direct quinoline hydroxyalkylations. mdpi.com

Biocatalysis offers a highly selective and environmentally benign route to quinoline derivatives. ijpsjournal.com Enzymes can be used to catalyze specific steps in a synthetic sequence, often with high enantioselectivity. Researchers have explored the use of monoamine oxidase (MAO-N) to effectively catalyze the biotransformation of tetrahydroquinolines into the corresponding aromatic quinoline derivatives. acs.org Horseradish peroxidase (HRP) has also been employed in the construction of quinolinium derivatives from N-cyclopropyl-N-alkylaniline substrates. acs.org Furthermore, mild enzymatic procedures have been reported for synthesizing quinoline derivatives via the Friedländer condensation reaction. researchgate.net The development of new and engineered enzymes continues to expand the scope of biocatalysis in the synthesis of complex molecules. ijpsjournal.com

Ultrasound-Promoted Synthetic Methodologies

The use of ultrasound irradiation (sonochemistry) in organic synthesis can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This energy input can promote reactions that are slow or inefficient under conventional conditions.

Ultrasound has been successfully applied to the synthesis of quinoline derivatives. nih.govresearchgate.net A green and efficient method for obtaining hybrid quinoline-imidazole derivatives has been developed using ultrasound irradiation, showing outstanding benefits in terms of reaction time, energy consumption, and yields compared to conventional thermal heating. nih.gov Another example is the one-pot, three-component synthesis of 2-substituted quinolines in water, catalyzed by SnCl2·2H2O under ultrasound irradiation. nih.govresearchgate.net This method provides good yields of the desired products in a rapid and environmentally friendly manner. nih.govresearchgate.net

The application of these green chemistry principles—microwave and ultrasound assistance, solvent-free conditions, and photo- and biocatalysis—is paving the way for more sustainable and efficient production of 2-Amino-3-propylquinoline hydrochloride and its analogs.

Ionic Liquid-Mediated Reactions for Enhanced Efficiency

The use of ionic liquids (ILs) as reaction media has emerged as a significant advancement in the synthesis of quinoline derivatives, offering enhanced efficiency and adherence to the principles of green chemistry. nih.govacs.org ILs are salts with low melting points that can act as both solvents and catalysts, often leading to higher yields, shorter reaction times, and simpler workup procedures compared to traditional methods. acs.orgorganic-chemistry.org Their negligible vapor pressure and potential for recyclability further contribute to their environmental friendliness. organic-chemistry.org

Several studies have demonstrated the utility of ionic liquids in quinoline synthesis. A metal-free protocol using imidazolium (B1220033) cation-based ionic liquids facilitates the construction of substituted quinolines from anilines and phenylacetaldehydes. nih.govacs.org In this method, the ionic liquid is believed to function as both a Lewis acid and a Lewis base, promoting the reaction without the need for a metal catalyst. acs.org For example, using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4), a variety of 3-substituted and 2,3-disubstituted quinolines have been synthesized in good to excellent yields. acs.org The reaction proceeds through C-C and C-N bond formation, and the ionic liquid can be recycled and reused, making it a sustainable alternative. acs.orgorganic-chemistry.org

Another efficient and eco-friendly approach involves the Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone and a ketone with an α-methylene group. organic-chemistry.orgmdpi.com The use of 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) as a promoter in this reaction allows for the regiospecific synthesis of quinolines under mild, catalyst-free conditions. organic-chemistry.org Furthermore, a biocatalytic variation of the Friedländer reaction has been developed using α-chymotrypsin in an ionic liquid aqueous solution, which shows higher catalytic activity and provides excellent yields at lower temperatures and with reduced enzyme loading compared to reactions in organic solvents. mdpi.com

These methodologies highlight the versatility of ionic liquids in promoting quinoline synthesis through different reaction pathways, all leading to improved efficiency and sustainability.

Table 1: Comparison of Ionic Liquid-Mediated Quinoline Synthesis Methods

| Method | Ionic Liquid Used | Key Reactants | Catalyst | Key Advantages |

|---|---|---|---|---|

| Metal-Free Synthesis | Imidazolium-based (e.g., [Bmim]BF4) | Anilines, Phenylacetaldehydes | None (IL acts as promoter) | Metal-free, recyclable medium, high yields, shorter reaction times. nih.govacs.org |

| Friedländer Annulation | 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) | 2-aminoaryl ketones, α-methylene ketones | None (IL acts as promoter) | Mild conditions, catalyst-free, recyclable medium, regiospecific. organic-chemistry.org |

| Biocatalytic Friedländer Condensation | Ionic liquid aqueous solution | 2-aminoaryl ketones, α-methylene ketones | α-chymotrypsin | Eco-friendly, high catalytic activity, lower temperature, reduced enzyme load. mdpi.com |

Strategic Retrosynthetic Analysis for the 2-Amino-3-propylquinoline Core

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. wikipedia.orgias.ac.in The process involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of "disconnections," which are the reverse of known chemical reactions. wikipedia.orgairitilibrary.com This method allows for the logical design of multiple synthetic routes. wikipedia.org

For the 2-amino-3-propylquinoline core, the analysis begins by identifying the key functional groups and the underlying quinoline scaffold. The primary goal is to simplify the structure by disconnecting bonds that can be reliably formed in the forward synthetic direction. youtube.com

The structure of 2-amino-3-propylquinoline presents several logical disconnection points based on common quinoline synthesis methods. A primary strategy for quinoline ring synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. mdpi.com Applying this logic in a retrosynthetic direction suggests two key disconnections on the pyridine (B92270) ring portion of the quinoline core:

C4-C4a bond and N1-C8a bond: This disconnection breaks the pyridine ring from the benzene ring, leading back to two separate components. This is characteristic of the Friedländer synthesis approach.

C2-N bond and C3-C bond: Disconnecting the amino group at C2 and the propyl group at C3 simplifies the substituents on the quinoline ring. This can be considered a Functional Group Interconversion (FGI) or a separate disconnection step. youtube.com

A powerful retrosynthetic approach for this target molecule combines these ideas. The most strategic disconnection is based on the Friedländer synthesis, which breaks the molecule into two key building blocks. This disconnection simplifies the bicyclic quinoline system into two more manageable precursors.

Figure 1: Retrosynthetic Analysis of 2-Amino-3-propylquinoline

Target Molecule (2-Amino-3-propylquinoline)

||

\/ (Friedländer Disconnection)

Precursor A (2-aminobenzonitrile) + Precursor B (Grignard Reagent from 1-bromobutane)

This simplified diagram illustrates a possible retrosynthetic route. The Friedländer disconnection is a powerful strategy for quinoline synthesis.

Following the identification of disconnection points, the next step involves defining the corresponding synthons (idealized fragments) and their real-world synthetic equivalents (the actual reagents used). wikipedia.orgyoutube.com

Based on the Friedländer disconnection strategy, the 2-amino-3-propylquinoline core can be traced back to two primary precursors:

Precursor 1: An ortho-amino-substituted aromatic carbonyl compound. A common and effective precursor is 2-aminobenzonitrile . The nitrile group is a versatile precursor to the C2-amino group of the quinoline.

Precursor 2: A carbonyl compound that provides the propyl group and the adjacent carbon atom (C3). A suitable precursor would be a Grignard reagent, such as butylmagnesium bromide , which can react with the nitrile to form the necessary intermediate.

The forward synthesis would involve the reaction of 2-aminobenzonitrile with butylmagnesium bromide, followed by an acid-catalyzed cyclization to form the quinoline ring.

Derivatization of these precursors allows for the synthesis of a wide range of analogous quinoline systems.

Derivatization of the Aromatic Precursor: Substituted 2-aminobenzonitriles can be used to introduce various functional groups onto the benzene ring portion of the quinoline. For example, using a methoxy-substituted 2-aminobenzonitrile would result in a methoxy-substituted 2-amino-3-propylquinoline.

Derivatization of the Alkyl Precursor: The alkyl group at the 3-position can be easily varied by selecting different Grignard reagents. For instance, using ethylmagnesium bromide would yield a 3-ethyl-substituted quinoline, while phenylmagnesium bromide would introduce a phenyl group at that position.

This modular approach, enabled by strategic retrosynthetic analysis, provides a flexible and efficient pathway for generating a library of 2-amino-3-alkylquinoline derivatives for further investigation.

Table 2: Precursors and Synthons for 2-Amino-3-propylquinoline Synthesis

| Synthon | Synthetic Equivalent (Precursor) | Role in Synthesis |

|---|---|---|

| o-aminoaryl cation | 2-aminobenzonitrile | Provides the benzene ring and the N1 and C2 atoms of the quinoline core. |

| Propyl-ketone enolate anion | Butylmagnesium bromide | Provides the C3, C4, and the propyl substituent. |

Reaction Mechanisms and Chemical Reactivity of 2 Amino 3 Propylquinoline Hydrochloride

Electrophilic and Nucleophilic Substitution Pathways of the Quinoline (B57606) Nucleus

The quinoline ring system is a bicyclic heteroaromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex reactivity pattern towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The quinoline nucleus is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution, when it occurs, preferentially takes place on the benzene ring (carbocyclic ring) at positions 5 and 8. pharmaguideline.comuop.edu.pk This is because the pyridine ring (heterocyclic ring) is more deactivated. Under vigorous conditions, reactions such as nitration and sulfonation can be achieved. For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

Nucleophilic Substitution: The pyridine ring of the quinoline nucleus is susceptible to nucleophilic attack, particularly at positions 2 and 4. quimicaorganica.org This is due to the electron-deficient nature of these positions, which is enhanced upon protonation of the nitrogen atom. Halogenated quinolines at the 2- and 4-positions are particularly reactive towards nucleophilic displacement. quimicaorganica.org The reaction of quinoline with strong nucleophiles like sodamide in liquid ammonia (B1221849) can introduce an amino group at the 2-position. uop.edu.pk

A summary of the general substitution patterns of the quinoline nucleus is presented in the table below.

| Reaction Type | Preferred Positions | Reactivity Relative to Benzene |

| Electrophilic Substitution | 5 and 8 | Deactivated |

| Nucleophilic Substitution | 2 and 4 | Activated |

Influence of the 2-Amino Group on Aromatic Reactivity and Derivatization

The presence of a 2-amino group significantly modifies the reactivity of the quinoline nucleus. The amino group is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system through resonance. This increased electron density particularly enhances the reactivity of the pyridine ring towards electrophiles.

The 2-amino group itself can undergo various derivatization reactions. For instance, it can be acylated, alkylated, or diazotized. The synthesis of 2-aminoquinolines can be achieved through several methods, including Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination. eurekaselect.comresearchgate.net

Steric and Electronic Effects of the 3-Propyl Substituent on Regioselectivity and Reaction Kinetics

The 3-propyl group, an alkyl substituent, primarily exerts steric and electronic effects on the quinoline ring.

Electronic Effects: As an alkyl group, the propyl substituent is weakly electron-donating through an inductive effect. This effect slightly increases the electron density of the quinoline ring, potentially enhancing its reactivity towards electrophiles and slightly decreasing its reactivity towards nucleophiles. However, this electronic influence is generally considered minor compared to the strong activating effect of the 2-amino group.

Steric Effects: The bulk of the propyl group at the 3-position can sterically hinder reactions at the adjacent 2- and 4-positions. This steric hindrance can influence the regioselectivity of reactions. For example, in nucleophilic substitution reactions at the 2- or 4-position, the approach of the nucleophile might be impeded by the propyl group, potentially slowing down the reaction rate. Similarly, electrophilic attack on the pyridine ring, which is already disfavored, would be further hindered.

The interplay of these effects is summarized below:

| Effect | Influence on Reactivity |

| Electronic (Inductive) | Weakly activating for electrophilic substitution. |

| Steric Hindrance | May hinder reactions at positions 2 and 4. |

Cyclization and Annulation Reactions of the Quinoline Moiety

The quinoline scaffold is a versatile platform for the construction of more complex fused heterocyclic systems through cyclization and annulation reactions. These reactions often utilize functional groups on the quinoline ring to build new rings.

For instance, 2-aminoquinoline (B145021) derivatives can serve as key intermediates in the synthesis of fused pyrimidine (B1678525) systems. The reaction of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride leads to the formation of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net This demonstrates how the amino group and an adjacent functional group can be utilized in a cyclization reaction.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also prevalent in quinoline chemistry. nih.govelsevierpure.com For example, [4+2] annulation reactions using 2-azidobenzaldehyde (B97285) are a powerful tool for synthesizing a variety of quinoline derivatives. nih.gov While not directly starting from a pre-formed quinoline, these methods highlight the importance of annulation in accessing substituted quinolines.

Advanced Functionalization Strategies for Quinoline Derivatives

Modern synthetic methodologies have enabled a wide range of advanced functionalization strategies for quinoline derivatives, often leveraging transition-metal catalysis.

C-H Activation: Direct functionalization of C-H bonds has emerged as a powerful tool for modifying the quinoline nucleus. For example, palladium-catalyzed C-2 arylation of quinolines has been developed. mdpi.com While the presence of the 2-amino group in the target molecule would likely direct C-H activation to other positions, this strategy showcases the potential for late-stage functionalization.

Oxidative Annulation: Recent advancements in the synthesis of quinolines include oxidative annulation strategies. mdpi.com These methods often involve the formation of the quinoline ring through a cyclization process that incorporates an oxidation step.

Iodine-Mediated Cyclization: An efficient one-pot approach for the synthesis of quinolines from o-aminothiophenol and 1,3-ynones involves an iodine-mediated desulfurative cyclization step. rsc.org This highlights the use of halogens not only for direct substitution but also as mediators in more complex transformations.

Electrophilic Cyclization: Substituted quinolines can be synthesized through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like ICl, I2, and Br2. nih.gov This method provides access to 3-halogenated quinolines.

These advanced strategies offer versatile routes to a wide array of functionalized quinoline derivatives, which are of significant interest in medicinal and materials chemistry. mdpi.comresearchgate.net

Advanced Analytical Methodologies in Chemical Research on 2 Amino 3 Propylquinoline Hydrochloride

Chromatographic Techniques for Reaction Progress Monitoring and Purity Assessment in Complex Mixtures

Chromatographic methods are essential tools for the separation and analysis of complex mixtures, making them vital for monitoring the synthesis of 2-Amino-3-propylquinoline (B14852020) hydrochloride and assessing its final purity. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose due to its high resolution, sensitivity, and applicability to a wide range of analytes, including polar and non-volatile compounds. azolifesciences.comrjptonline.org

For the analysis of 2-Amino-3-propylquinoline hydrochloride, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with modifiers like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the quinoline (B57606) chromophore exhibits strong absorbance.

The progress of a synthesis reaction can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC. This allows for the simultaneous quantification of reactants, intermediates, and the final product, providing crucial kinetic data and helping to optimize reaction conditions such as temperature, time, and catalyst loading.

Purity assessment of the final 2-Amino-3-propylquinoline hydrochloride product is performed by developing and validating a robust HPLC method capable of separating the target compound from any starting materials, by-products, or degradation products. nih.gov Method validation typically includes assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Aminoquinoline Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 254 nm |

| Injection Volume | 10 µL |

Advanced Spectroscopic Probes for Mechanistic Elucidation

Understanding the intricate steps of a chemical reaction requires analytical tools that can probe molecular changes as they happen. For 2-Amino-3-propylquinoline hydrochloride, advanced spectroscopic techniques like in situ Nuclear Magnetic Resonance (NMR) and time-resolved spectroscopy offer powerful means for mechanistic elucidation.

In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction within the NMR tube. This technique provides detailed structural information about reactants, intermediates, and products as the reaction progresses. For the synthesis of quinoline derivatives, ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals. nih.gov For instance, the chemical shifts and coupling constants of the aromatic protons on the quinoline ring system are highly sensitive to changes in substitution, allowing for the identification of transient intermediates that might otherwise be undetectable. mdpi.com This provides direct evidence for proposed reaction pathways.

Time-resolved spectroscopy , particularly time-resolved fluorescence spectroscopy, is used to study the photophysical properties and excited-state dynamics of fluorescent molecules like many quinoline derivatives. daneshyari.com Although 2-Amino-3-propylquinoline hydrochloride's specific photophysics are not widely reported, studies on related aminoquinolines reveal complex excited-state processes such as excited-state proton transfer (ESPT). acs.org By exciting a sample with a short pulse of light and measuring the subsequent fluorescence decay over nanosecond or picosecond timescales, researchers can determine fluorescence lifetimes and identify different species present in the excited state. This information is crucial for understanding the compound's behavior in various environments and its potential applications in materials science or as a fluorescent probe.

Table 2: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Application Example for Quinoline Systems |

| In situ NMR | Real-time structural data, identification of transient intermediates, reaction kinetics. | Monitoring the formation of the quinoline ring by observing changes in aromatic proton signals. nih.gov |

| Time-Resolved Fluorescence | Excited-state lifetimes, identification of excited-state species, photophysical rate constants. | Investigating excited-state proton transfer in amino- or hydroxy-quinoline derivatives in different solvents. daneshyari.comacs.org |

X-ray Crystallography for Precise Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Amino-3-propylquinoline hydrochloride, a single-crystal X-ray diffraction study would provide unambiguous structural confirmation, including precise bond lengths, bond angles, and torsional angles. mdpi.comchemmethod.com

This technique is crucial for establishing the absolute stereochemistry if chiral centers are present and for understanding the intermolecular interactions that govern the crystal packing. In the case of a hydrochloride salt, X-ray crystallography reveals the specific hydrogen-bonding networks between the protonated quinoline nitrogen, the amino group, and the chloride anion. nih.gov These interactions are fundamental to the crystal's stability and its physicochemical properties, such as melting point and solubility.

Furthermore, many pharmaceutical compounds, especially salts, can exist in multiple crystalline forms, a phenomenon known as polymorphism . researchgate.net Different polymorphs of the same compound can have distinct properties. X-ray crystallography, particularly X-ray Powder Diffraction (XRPD) for bulk sample analysis, is the primary tool for identifying and characterizing different polymorphic forms. A comprehensive polymorphism screen, involving crystallization from various solvents under different conditions, is often necessary to identify the most stable crystalline form of a compound like 2-Amino-3-propylquinoline hydrochloride.

Table 3: Representative Crystallographic Data for a Quinoline Derivative

This table presents example data for a related quinoline structure to illustrate the type of information obtained from an X-ray crystallography study.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₁N₃O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 12.5 Å, β = 98.5° |

| Key Interactions | C-H···O hydrogen bonds, van der Waals forces |

(Data is illustrative, based on a known quinoline derivative structure to demonstrate typical outputs). chemmethod.com

Electroanalytical Methods for Quantitative Analysis and Investigation of Redox Behavior

Electroanalytical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful methods for investigating the redox properties of electroactive molecules like 2-Amino-3-propylquinoline hydrochloride. researchgate.net These methods provide information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram for a quinoline derivative can reveal one or more oxidation or reduction peaks. The peak potentials provide thermodynamic information about the redox processes, while the peak shape and separation can offer insights into the reversibility and kinetics of the electron transfer. nih.gov For many quinoline compounds, the redox processes are irreversible and involve the transfer of both electrons and protons. nih.gov

The presence of the amino and propyl substituents on the quinoline core of 2-Amino-3-propylquinoline hydrochloride would be expected to influence its redox potentials compared to the parent quinoline molecule. The electron-donating nature of these groups would likely make the compound easier to oxidize.

DPV is a more sensitive technique often used for quantitative analysis. nih.gov By applying potential pulses, DPV can minimize background currents, leading to lower detection limits. A validated DPV method could be developed for the quantification of 2-Amino-3-propylquinoline hydrochloride in various matrices. Studies on related aminoquinolines have demonstrated the utility of voltammetric methods for both mechanistic investigation and sensitive determination. semanticscholar.orgresearchgate.net

Table 4: Electrochemical Parameters for Quinoline Derivatives from Voltammetry Studies

This table shows representative redox potential data for quinoline-related compounds to illustrate the outputs of electroanalytical methods.

| Compound | Technique | Peak Potential (V vs. reference) | Process |

| 8-Hydroxyquinoline | Cyclic Voltammetry | ~ +0.8 V vs. Ag/AgCl | Irreversible Oxidation |

| Quinoline Yellow | Differential Pulse Voltammetry | ~ -0.63 V vs. Hg(Ag)FE | Irreversible Reduction |

| Symmetric Quinolinium Ethene | Cyclic Voltammetry | E₁ = -0.45 V, E₂ = -0.65 V vs. Fc/Fc⁺ | Two Reversible Reductions |

(Data is illustrative, based on published values for related compounds to demonstrate typical results). researchgate.netnih.govnih.gov

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Synthetic Building Block for Complex Architectures

The structure of 2-aminoquinoline (B145021) derivatives makes them exceptionally useful as building blocks in organic synthesis for the construction of more complex molecular frameworks. sciencedaily.comnih.gov The amino group at the C2-position and the quinoline (B57606) ring system itself offer multiple reactive sites for elaboration. Chemists leverage these features to design and synthesize intricate molecules, including polycyclic heterocyclic systems and analogues of natural products. nih.gov

The primary amine is a key functional handle, allowing for a variety of transformations such as acylation, alkylation, and participation in condensation reactions. For instance, the reaction of 2-aminoquinolines with dicarbonyl compounds or other bifunctional reagents can lead to the formation of new fused heterocyclic rings, expanding the complexity of the molecular architecture. This strategy is fundamental in creating novel scaffolds for drug discovery and materials science. The development of new synthetic pathways using such building blocks is a continuous focus of chemical research, aiming to make the assembly of complex 3D molecules more efficient and accessible. sciencedaily.comklinger-lab.de

Development and Application as a Precursor in Catalyst and Ligand Design

The nitrogen atoms within the 2-aminoquinoline structure—both the endocyclic ring nitrogen and the exocyclic amino group—possess lone pairs of electrons, making them excellent coordinating agents for metal ions. This property is extensively exploited in the design of ligands for transition metal catalysis. acs.orgnih.gov By forming stable complexes with metals like platinum, nickel, or palladium, 2-aminoquinoline derivatives serve as precursors to sophisticated catalysts. acs.orgnih.gov

These metal complexes can be designed to catalyze a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and hydrofunctionalizations. acs.org The 8-aminoquinoline (B160924) scaffold, for example, has been successfully used as a bidentate directing group in nickel-hydride (NiH) catalyzed reactions, facilitating C=C bond activation and enabling the synthesis of valuable amino acid derivatives. acs.org The steric and electronic properties of the quinoline ligand can be fine-tuned by altering substituents on the ring, such as the 3-propyl group, to modulate the reactivity and selectivity of the metallic center. This tunability is crucial for developing catalysts tailored to specific synthetic challenges. nih.gov

Exploration in Functional Materials Development

The unique electronic and structural characteristics of the 2-aminoquinoline core have led to its exploration in the development of a variety of functional materials.

Dyes and Optoelectronic Materials

The extended π-conjugated system of the quinoline ring, coupled with the electron-donating nature of the amino group, forms a classic "push-pull" chromophore. This structure is responsible for the absorption and emission of light, making these compounds candidates for use as dyes and in optoelectronic devices. mdpi.com Derivatives of benzodiazines, such as quinazolines and quinoxalines, are recognized as key materials in optoelectronics. mdpi.com Metal complexes of quinoline derivatives, in particular, have shown promise for applications in organic light-emitting diodes (OLEDs) due to their photoluminescent and electroluminescent properties. researchgate.net The emission color and efficiency can be tuned by modifying the substituents on the quinoline ring or by changing the central metal ion in the complex.

Corrosion Inhibitors

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface. The adsorption occurs through the interaction of the π-electrons of the quinoline ring and the non-bonding electrons of the nitrogen heteroatom with the vacant d-orbitals of the metal atoms. This process forms a protective film that isolates the metal from the corrosive medium. researchgate.net The presence of an amino group (–NH2) enhances this protective effect. researchgate.netresearchgate.net Research on various quinoline derivatives has demonstrated high inhibition efficiencies, as shown in the table below.

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 5-alkoxymethyl-8-hydroxyquinoline derivatives | Carbon Steel | Acidic | up to 94% |

| Quinaldine (2-methylquinoline) | Steel | 0.5 M HCl | > Quinaldic acid |

| Quinaldic acid | Steel | 0.5 M HCl | > Quinoline |

| 1,2,4-triazole (for comparison) | Aluminum | 0.05 M NaCl | 85.34% |

Investigation of Fundamental Photophysical and Electrochemical Properties for Material Science

A deep understanding of the fundamental photophysical and electrochemical properties of 2-aminoquinoline derivatives is essential for their application in material science. nih.gov These compounds typically exhibit strong absorption in the UV-visible region and can display fluorescence, properties that are highly dependent on their molecular structure and environment. nih.govrsc.org

Key photophysical parameters investigated include absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift (the difference between λ_abs and λ_em), and fluorescence quantum yield (Φ_F). nih.gov Studies on various amino- and hydroxy-substituted quinolines show that these properties are sensitive to solvent polarity and the nature of substituents on the quinoline core. researchgate.net For instance, donor-acceptor based dyes often exhibit positive solvatofluorochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. rsc.org

Electrochemical studies, such as cyclic voltammetry, are used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgresearchgate.net These energy levels are critical in determining the electron-donating or electron-accepting capabilities of a molecule and are paramount for designing materials for electronic applications, such as semiconductors in OLEDs and solar cells. rsc.org

| Property | Phenazine-Amine Dyes (Range) | Water-Soluble Phthalocyanines (Range) |

|---|---|---|

| Absorption Maxima (λ_abs) | 431–501 nm | Varies |

| Emission Maxima (λ_em) | 498–641 nm | Varies |

| HOMO Energy Level | -5.39 to -5.68 eV | Varies |

| LUMO Energy Level | -3.59 to -3.71 eV | Varies |

| Electrochemical Band Gap | 1.73–2.04 eV | Varies |

| Singlet Oxygen Quantum Yield (Φ_Δ) | N/A | 0.28 to 0.70 |

Note: Data for phenazine-amine dyes and phthalocyanines are shown as examples of functional materials whose properties are characterized in a similar manner to quinoline derivatives. rsc.orgresearchgate.net

Future Research Directions and Unexplored Avenues for 2 Amino 3 Propylquinoline Hydrochloride

Development of Novel and Highly Efficient Synthetic Pathways

The efficient and sustainable synthesis of specifically substituted quinolines remains a significant area of chemical research. While numerous methods exist for creating the quinoline (B57606) core, future work on 2-Amino-3-propylquinoline (B14852020) hydrochloride should focus on developing pathways that offer high yield, selectivity, and adherence to green chemistry principles.

Future synthetic research could explore:

Catalyst-Driven Multicomponent Reactions (MCRs): Traditional methods like the Friedländer synthesis often require harsh conditions. researchgate.net Research into one-pot MCRs using novel catalysts could provide a more direct and atom-economical route. benthamdirect.com The use of catalysts such as silver, gold, nickel, or even biocatalysts like α-amylase could be investigated to streamline the synthesis from simple precursors. nih.govbenthamdirect.com

C-H Activation and Annulation Strategies: Recent advances in transition-metal-catalyzed C-H bond activation offer a powerful tool for building complex molecules. mdpi.com Future studies could devise a synthesis involving the direct coupling of an appropriately substituted aniline (B41778) with a propyl-containing building block, followed by cyclization. mdpi.com This would avoid pre-functionalization steps, reducing waste and improving efficiency.

Flow Chemistry and Microwave-Assisted Synthesis: To improve reaction times, yields, and safety, high-throughput methods should be explored. Microwave-assisted synthesis has been shown to accelerate the formation of quinoline derivatives under solvent-free or green solvent conditions. researchgate.netresearchgate.net Flow chemistry setups could enable scalable, continuous production with precise control over reaction parameters.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages for 2-Amino-3-propylquinoline | Key Research Focus |

| Catalytic MCRs | High atom economy, reduced waste, operational simplicity. benthamdirect.com | Development of specific catalysts (e.g., metal-organic frameworks, nanoparticles) for regioselective assembly. nih.gov |

| C-H Annulation | Step economy, use of readily available starting materials. mdpi.com | Identifying suitable rhodium, copper, or cobalt catalysts for the specific ortho-C-H activation and annulation required. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. researchgate.net | Optimization of solvent-free conditions or use of green solvents like ethanol (B145695) or water. researchgate.net |

Investigation of Unconventional Reactivity Profiles and Novel Transformations

The unique arrangement of the amino and propyl groups on the quinoline ring of 2-Amino-3-propylquinoline hydrochloride suggests a rich and potentially unexplored reactivity profile. Future research should move beyond known transformations and investigate novel chemical behaviors.

Key areas for investigation include:

Selective Functionalization: The molecule possesses multiple reactive sites: the amino group, the propyl chain, and the quinoline ring itself. Research should focus on developing selective reactions. For instance, can the terminal carbon of the propyl group be functionalized without affecting the amino group or the aromatic system? Can the amino group be used to direct further substitutions on the quinoline core?

Derivatization via the Amino Group: The 2-amino group is a key handle for derivatization. Future work could explore its reaction with a wide range of electrophiles to create libraries of novel compounds. This could include acylation, sulfonylation, and the formation of Schiff bases, leading to new chemical entities with potentially enhanced properties. mdpi.com

Transformations of the Propyl Group: The 3-propyl group offers opportunities for late-stage functionalization. Research into selective oxidation, halogenation, or C-H activation of the alkyl chain could yield derivatives that are otherwise difficult to synthesize, providing access to new chemical space.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the quinoline ring under various conditions (e.g., strong acids/bases, oxidative or reductive environments) could lead to the discovery of novel ring-opening or rearrangement pathways, providing access to completely different heterocyclic systems.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For 2-Amino-3-propylquinoline hydrochloride, a concerted in-silico investigation should be a priority.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to understand the fundamental electronic structure of the molecule. rsc.orgnih.gov These studies can predict key properties such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and charge distribution. nih.gov This information is crucial for predicting reactivity, stability, and potential sites for intermolecular interactions. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and tested for a particular application (e.g., biological activity or corrosion inhibition), QSAR models can be developed. nih.govnih.gov These mathematical models correlate structural features with activity, enabling the predictive design of more potent or effective molecules before they are synthesized in the lab. nih.govnih.gov

Molecular Docking Simulations: In the context of medicinal chemistry, molecular docking can predict how 2-Amino-3-propylquinoline hydrochloride and its derivatives might bind to biological targets like enzymes or receptors. nih.govmbimph.comscielo.br This can help identify potential therapeutic applications and guide the design of analogues with improved binding affinity and selectivity. mbimph.comnih.gov

Table 2 outlines how different computational methods can be applied to this specific molecule.

| Computational Method | Predicted Properties | Potential Impact on Research |

| DFT | Electronic structure, reactivity indices, spectral properties. rsc.orgnih.gov | Guides synthetic strategy and helps explain experimental reactivity. |

| QSAR | Correlation of molecular descriptors with biological or material properties. nih.govnih.gov | Enables predictive design of new derivatives with enhanced performance. |

| Molecular Docking | Binding modes and affinities to biological macromolecules. nih.govmbimph.com | Identifies potential drug targets and informs lead optimization. |

Exploration of Non-Traditional Applications in Green Chemistry and Sustainable Technologies

While quinolines are well-known for their pharmaceutical applications, their unique electronic and structural properties make them suitable for a range of other fields. Future research should actively explore the use of 2-Amino-3-propylquinoline hydrochloride in non-traditional, sustainable applications.

Unexplored avenues include:

Corrosion Inhibition: Organic molecules containing nitrogen and π-electrons, like quinoline derivatives, are known to be effective corrosion inhibitors for metals in acidic environments. najah.edutandfonline.comresearchgate.netbiointerfaceresearch.com The 2-amino and 3-propyl groups could enhance the molecule's ability to adsorb onto a metal surface, forming a protective layer. Future studies should evaluate its efficacy as a green corrosion inhibitor for materials like mild steel. najah.edutandfonline.com

Materials for Organic Electronics: Poly(quinoline)s have been investigated as materials for organic light-emitting diodes (OLEDs) due to their high electron mobility and stability. tandfonline.com The specific substitution pattern of 2-Amino-3-propylquinoline could be leveraged to synthesize novel polymers or small molecules with tailored photophysical properties for use in electronic devices.

Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts. Future research could explore the potential of 2-Amino-3-propylquinoline hydrochloride or its derivatives as ligands in homogeneous catalysis, potentially enabling new chemical transformations. nih.govrsc.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-3-propylquinoline hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of a quinoline backbone. For example, analogous compounds like 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride are synthesized via nucleophilic substitution or cyclization reactions under controlled temperatures (e.g., 80–120°C) and inert atmospheres . Optimization includes adjusting reaction time (12–24 hours), stoichiometry of reagents (e.g., propylating agents), and purification via column chromatography using solvents like ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are critical for characterizing 2-Amino-3-propylquinoline hydrochloride, and what structural insights do they provide?

- NMR (¹H/¹³C): Identifies proton environments (e.g., amino and propyl groups) and confirms substitution patterns on the quinoline ring .

- FT-IR: Detects functional groups (N-H stretch at ~3300 cm⁻¹ for amines, C-Cl at ~700 cm⁻¹ for hydrochloride salts) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₃H₁₇ClN₂) and fragmentation patterns .

Q. What are the primary biological activities reported for quinoline derivatives like 2-Amino-3-propylquinoline hydrochloride?

Quinoline analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride shows activity against Plasmodium falciparum (IC₅₀ < 1 µM) and inhibits topoisomerase II in cancer cells .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) guide the design of 2-Amino-3-propylquinoline hydrochloride derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while docking simulations model interactions with targets like bacterial gyrase or kinase enzymes. For instance, substituent positioning (e.g., propyl vs. ethyl groups) affects binding affinity to hydrophobic enzyme pockets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for quinoline-based compounds?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cell lines). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., fluorescence-based vs. colorimetric) validate results. For example, cytotoxicity contradictions can be addressed using 3D cell cultures instead of monolayer models .

Q. How does the propyl substituent in 2-Amino-3-propylquinoline hydrochloride influence its pharmacokinetic properties compared to methyl or ethyl analogs?

The propyl group enhances lipophilicity (logP ~2.5 vs. ~1.8 for methyl), improving membrane permeability but potentially reducing aqueous solubility. Metabolic stability studies (e.g., liver microsome assays) show prolonged half-life for propyl derivatives compared to shorter-chain analogs .

Methodological Considerations

Q. Table 1: Example Reaction Conditions for Propyl-Substituted Quinolines

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | Quinoline, AlCl₃, 3-chloropropane (100°C, N₂) | Friedel-Crafts alkylation | Use excess AlCl₃ (1.5 eq) to drive propylation |

| 2 | HNO₃/H₂SO₄ (0°C, 2 h) | Nitration at position 2 | Control temperature to avoid byproducts |

| 3 | H₂/Pd-C (40 psi, MeOH) | Reduction of nitro to amine | Monitor pH to prevent over-reduction |

Note: Always validate purity via HPLC (>95%) and elemental analysis before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。